Chemical Identification
The compound (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide, commonly known as Asciminib, is a significant pharmaceutical agent primarily utilized in the treatment of chronic myeloid leukemia. Its Chemical Abstracts Service (CAS) number is 1492952-76-7, and it has a molecular formula of C20H18ClF2N5O3 with a molecular weight of 449.84 g/mol .
Classification
Asciminib is classified as a non-receptor tyrosine kinase inhibitor, specifically targeting the ABL1 myristoyl pocket. It represents a novel approach to cancer treatment by overcoming resistance associated with traditional tyrosine kinase inhibitors .
Synthesis Methods
The synthesis of (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide involves several key steps, including the formation of the chlorodifluoromethoxy phenyl group, the hydroxypyrrolidine moiety, and the pyrazole ring. The process typically requires specialized reagents and conditions to ensure proper formation and yield.
Technical Details
The synthesis may utilize techniques such as:
Structure Description
The molecular structure of Asciminib features a complex arrangement that includes:
Data Representation
The structural formula can be represented as follows:
Key structural characteristics include:
Asciminib undergoes various chemical reactions that are crucial for its mechanism of action. Key reactions include:
These reactions are essential for understanding how Asciminib functions within biological systems and contributes to its therapeutic effects.
Asciminib acts by specifically binding to the myristoyl pocket of the BCR-ABL1 fusion protein, which is implicated in chronic myeloid leukemia. This binding inhibits the kinase activity of BCR-ABL1, thereby preventing downstream signaling that leads to cell proliferation and survival.
The detailed process involves:
Asciminib's solubility profile suggests excellent potential for oral bioavailability, making it suitable for therapeutic applications in oncology.
Asciminib is primarily used in clinical settings for treating chronic myeloid leukemia, particularly in patients who have developed resistance to other therapies. Its unique mechanism allows it to be effective against specific mutations such as T315I, which are often resistant to conventional treatments.
In addition to its primary use in oncology, research continues into potential applications in other diseases involving dysregulated kinase activity or resistance mechanisms .
This compound exemplifies advancements in targeted therapies that address specific molecular abnormalities in cancer, highlighting the importance of precision medicine in contemporary pharmacotherapy.
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: